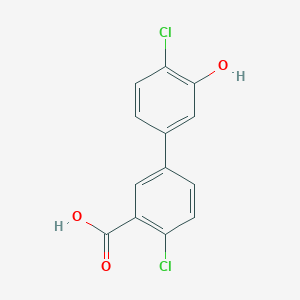![molecular formula C16H14ClNO2 B6382014 2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261970-26-6](/img/structure/B6382014.png)
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% (2-C4-3-CPCP) is an organic compound with a wide range of scientific research applications. It is a chlorinated phenol derivative with a cyclopropylaminocarbonyl group attached to its phenolic group. It is a white crystalline solid with a melting point of 157°C and a boiling point of 305°C. It is a versatile compound used in a variety of applications, such as in synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials.
Mecanismo De Acción
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It is also thought to interact with other proteins and nucleic acids in the cell, affecting their structure and function.
Biochemical and Physiological Effects
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It has also been found to affect the structure and function of proteins and nucleic acids, as well as to affect the activity of certain hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound with a low melting point, making it easy to handle and store. It is also relatively inexpensive and readily available. However, it is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of 2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% are vast and there are many potential future directions for its use. These include the development of new pharmaceuticals and agrochemicals, the development of new materials, and the study of enzyme inhibition and protein and nucleic acid structure and function. Additionally, it could be used in the development of polymers, dyes, and other organic compounds. It could also be used in the study of the effects of various hormones and neurotransmitters on cellular processes. Finally, it could be used in the study of the effects of various environmental pollutants on human health.
Métodos De Síntesis
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is synthesized by a two-step reaction. First, the phenol is reacted with a chloroformic acid in the presence of a base to form the chlorinated phenol. Then, the chlorinated phenol is reacted with a cyclopropylaminocarbonyl chloride in the presence of a base to form the final product. The reaction can be carried out in either aqueous or organic solvents.
Aplicaciones Científicas De Investigación
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is a versatile compound that has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials. It has also been used in the synthesis of polymers, dyes, and other organic compounds. It has been used in the study of enzyme inhibition, as well as in the study of the structure and function of proteins and nucleic acids.
Propiedades
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-9-11(4-7-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWKTTODKDFETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686146 |
Source


|
| Record name | 3'-Chloro-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261970-26-6 |
Source


|
| Record name | 3'-Chloro-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)

